physicochemical properties of 6-Chloro-9-(furan-2-ylmethyl)-9h-purine
physicochemical properties of 6-Chloro-9-(furan-2-ylmethyl)-9h-purine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-9-(furan-2-ylmethyl)-9H-purine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Chloro-9-(furan-2-ylmethyl)-9H-purine, a substituted purine derivative of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's molecular characteristics, experimental protocols for their determination, and the implications of these properties for its application as a research tool and a scaffold for novel therapeutics. As a potential kinase inhibitor, understanding its solubility, ionization state (pKa), stability, and reactivity is paramount for advancing its development. This guide synthesizes theoretical knowledge with practical, field-proven methodologies to serve as an essential resource for its study and application.
Introduction and Molecular Overview
6-Chloro-9-(furan-2-ylmethyl)-9H-purine belongs to the purine class of heterocyclic compounds, which are fundamental components of nucleic acids and play crucial roles in cellular biochemistry.[1][2] This specific derivative has garnered attention within the scientific community for its potential biological activities, notably as a kinase inhibitor.[1] The mechanism of action is hypothesized to involve the inhibition of specific kinases that are critical to cell proliferation and survival pathways, marking it as a compound of interest for therapeutic research.[1]
The structure features a purine core, which is essential for interacting with a multitude of biological targets. The chlorine atom at the C6 position is a key reactive handle; it is an excellent leaving group for nucleophilic substitution, allowing for the facile synthesis of a diverse library of 6-substituted purine derivatives. The furan-2-ylmethyl group at the N9 position influences the compound's steric and electronic properties, which in turn affects its solubility, membrane permeability, and binding affinity to target proteins.
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 6-Chloro-9-(furan-2-ylmethyl)-9H-purine | - |
| CAS Number | 17801-48-8 | [1] |
| Molecular Formula | C₁₀H₇ClN₄O | [1] |
| Molecular Weight | 234.64 g/mol | [1] |
| Chemical Structure | ![]() | - |
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and development. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.
| Property | Value / Observation | Significance in Drug Development |
| Appearance | Typically a crystalline solid.[1] | Affects handling, formulation, and dissolution rate. Crystalline solids are generally more stable than amorphous forms. |
| Solubility | Limited solubility in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] | Poor aqueous solubility can be a major hurdle for oral bioavailability and intravenous formulation. Solubility in DMSO is critical for in vitro screening assays. |
| pKa (Predicted) | The purine core has multiple nitrogen atoms (N1, N3, N7) that can be protonated. The most basic site on a neutral purine is typically N1 or N7. The pKa of the protonated form is predicted to be in the weakly acidic range (approx. 2-4), while deprotonation of the N-H proton is not expected under physiological conditions. | The ionization state at physiological pH (~7.4) dictates solubility, cell permeability, and the nature of interactions with the biological target (e.g., hydrogen bonding). |
| LogP (Predicted) | The calculated octanol-water partition coefficient (XLogP3) is approximately 1.5-2.5. | This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability. However, it must be balanced with aqueous solubility to ensure the compound can be distributed effectively in the body. |
| Stability | Generally stable under standard laboratory conditions but is sensitive to moisture.[1] | Moisture sensitivity requires careful handling and storage to prevent degradation. The C-Cl bond can be susceptible to hydrolysis under certain pH conditions. |
Experimental Determination of Key Properties
To ensure scientific rigor, physicochemical properties must be determined using validated experimental protocols. The following sections describe the methodologies for assessing the solubility and pKa of 6-Chloro-9-(furan-2-ylmethyl)-9H-purine.
Solubility Profiling
Rationale: Solubility is a critical parameter that influences a compound's bioavailability and developability. Assessing solubility in various media—from aqueous buffers that mimic physiological conditions to organic solvents used in assays—is a foundational step. The "excess solid" or thermodynamic equilibrium solubility method is the gold standard, as it measures the true solubility of the most stable crystalline form.
Experimental Protocol: Equilibrium Solubility Measurement
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Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., water, Phosphate-Buffered Saline pH 7.4, or DMSO) in a glass vial.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (typically 24 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high readings. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant is standard practice.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or DMSO) to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[3]
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Calculation: Calculate the original solubility in the test solvent by applying the dilution factor to the measured concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For a purine derivative, knowing which nitrogen atoms are protonated at physiological pH is crucial for predicting its interaction with protein targets and its ability to cross cell membranes. While experimental methods like potentiometric titration exist, computational methods are highly effective for purine-like scaffolds and provide site-specific pKa values.[4][5]
Methodology: Computational pKa Prediction
Computational pKa calculation relies on determining the Gibbs free energy difference between the protonated and deprotonated states of a molecule in a solvent.[6][7]
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Structure Preparation: Generate 3D structures of the neutral compound and all potential protonated forms (e.g., protonation at N1, N3, N7).
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Geometry Optimization: Perform geometry optimization for each structure in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., CPCM). This is typically done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[4]
-
Free Energy Calculation: Calculate the Gibbs free energy (G) for each optimized structure in the aqueous phase.
-
pKa Calculation: The pKa is calculated from the change in Gibbs free energy (ΔG) for the dissociation reaction using the following equation:
-
pKa = ΔG / (2.303 * RT)
-
Where ΔG is the free energy difference between the acid and its conjugate base, R is the gas constant, and T is the temperature.
-
-
Linear Correlation: The raw calculated pKa values are often adjusted using a linear regression model built from a set of known purine derivatives with experimentally determined pKa values to improve accuracy.[4][6]
Caption: Conceptual Workflow for Computational pKa Prediction.
Spectroscopic and Structural Characterization
Confirming the identity and purity of 6-Chloro-9-(furan-2-ylmethyl)-9H-purine is essential. Based on its structure and data from analogous compounds, the following spectral features are expected.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | - Purine Protons: Singlets for H2 and H8 protons, typically downfield (> 8.0 ppm).- Furan Protons: Three distinct signals in the aromatic/vinylic region (approx. 6.0-7.5 ppm).- Methylene Protons: A singlet for the -CH₂- group connecting the purine and furan rings (approx. 5.5-6.0 ppm). |
| ¹³C NMR | - Purine Carbons: Signals in the aromatic region (approx. 110-160 ppm).- Furan Carbons: Signals in the aromatic region (approx. 105-150 ppm).- Methylene Carbon: A signal for the -CH₂- carbon (approx. 40-50 ppm). |
| Mass Spec (HRMS) | - [M+H]⁺: Expected m/z of 235.0385 for the C₁₀H₈ClN₄O⁺ ion, showing the characteristic isotopic pattern for one chlorine atom. |
Chemical Reactivity and Stability
The chemical reactivity of this molecule is dominated by the C6-Cl bond on the purine ring.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the purine ring system makes the C6 position highly susceptible to attack by nucleophiles. This is the most important reaction for this compound, as it allows for the synthesis of derivatives by replacing the chlorine with amines, alcohols, thiols, and other nucleophiles. This makes the compound an invaluable scaffold for building chemical libraries.[1]
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Stability: The compound is sensitive to moisture, and the furan ring may be susceptible to oxidation under harsh conditions.[1] It should be stored in a cool, dry, and inert atmosphere.
Caption: Primary site of nucleophilic attack on the purine core.
Implications for Drug Development
The collective physicochemical properties of 6-Chloro-9-(furan-2-ylmethyl)-9H-purine present both opportunities and challenges for its development as a therapeutic agent.
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Scaffold for Medicinal Chemistry: The high reactivity of the C6-Cl bond makes this compound an ideal starting material for creating large libraries of purine analogs.[11] Scientists can systematically modify this position to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and ADME properties.
-
Formulation Challenges: The poor aqueous solubility is a significant hurdle.[1] For preclinical and clinical development, formulation strategies such as co-solvents, cyclodextrins, or lipid-based formulations would likely be necessary to achieve adequate exposure for in vivo studies.
-
Permeability and Efflux: The moderate lipophilicity suggests good potential for passive diffusion across cell membranes. However, purine analogs can also be substrates for efflux transporters (like P-glycoprotein), which could limit intracellular accumulation and efficacy. This is a critical parameter to investigate experimentally.
-
Metabolic Stability: The furan moiety can be a site of metabolic oxidation by cytochrome P450 enzymes. The metabolic stability of the compound would need to be assessed in liver microsomes or hepatocytes to predict its in vivo half-life.
Conclusion
6-Chloro-9-(furan-2-ylmethyl)-9H-purine is a valuable chemical entity characterized by its reactive chloropurine core and a lipophilic furan-containing side chain. Its physicochemical profile—defined by low aqueous solubility, moderate lipophilicity, and a highly reactive site for chemical modification—makes it a quintessential scaffold for drug discovery programs targeting kinases and other purine-binding proteins. While its development as a standalone drug would require significant formulation efforts, its true strength lies in its utility as a versatile starting material for the synthesis of next-generation therapeutic agents. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers to fully characterize this and similar compounds, enabling data-driven decisions in the complex process of drug development.
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- Chem-Impex. (n.d.). 6-Chloro-9-(oxan-2-yl)purine.
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